molecular formula C19H18BrNO B4977587 4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE CAS No. 5477-19-0

4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Cat. No.: B4977587
CAS No.: 5477-19-0
M. Wt: 356.3 g/mol
InChI Key: KALBJMORMNIBFA-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocycles that have significant applications in medicinal and industrial chemistry

Properties

IUPAC Name

4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBJMORMNIBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385901
Record name ST042146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-19-0
Record name ST042146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the bromophenyl group.

Scientific Research Applications

4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The bromophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-6-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxy groups enhances its potential for targeted applications in various fields.

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